4-bromo-1-(2-methoxyphenyl)-1H-imidazole
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Description
4-bromo-1-(2-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.099. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Characterization and Computational Study
- Imidazole derivatives like 4-bromo-1-(2-methoxyphenyl)-1H-imidazole have been synthesized and characterized using spectroscopic methods and computational studies. These compounds are investigated for their reactivity properties, which include molecular orbital theory, molecular electrostatic potential, and bond dissociation energy analyses (Hossain et al., 2018).
Antimicrobial Activity
- Certain imidazole derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, demonstrating potential for use in antibacterial applications (Thomas et al., 2018).
Corrosion Inhibition
- Some imidazole derivatives have been found effective as corrosion inhibitors, particularly in acidic solutions. Their adsorption characteristics and inhibition efficiencies are explored using various experimental and theoretical methods (Prashanth et al., 2021).
Synthetic Chemistry
- Imidazole derivatives are used in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry due to their biological activities (Khalafy et al., 2002).
Properties
IUPAC Name |
4-bromo-1-(2-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-5-3-2-4-8(9)13-6-10(11)12-7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDMJXVWHCMEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.